O-Demethyl apremilast glucuronide is classified as a glucuronide conjugate. It is formed through the action of UDP-glucuronosyltransferases on the demethylated form of apremilast. This metabolite has been identified as the predominant circulating metabolite in plasma following oral administration of apremilast, accounting for approximately 39% of plasma radioactivity and 34% of excreted radioactivity in studies involving radioactive labeling .
The synthesis of O-Demethyl apremilast glucuronide primarily occurs in the liver through the action of enzymes such as CYP3A4, which catalyzes the initial demethylation of apremilast. Following this step, the resulting compound undergoes glucuronidation facilitated by UDP-glucuronosyltransferases.
The synthesis can be summarized as follows:
Analytical methods such as high-performance liquid chromatography are employed to monitor these reactions and identify metabolites .
O-Demethyl apremilast glucuronide has a complex molecular structure derived from its parent compound, apremilast. The molecular formula for O-Demethyl apremilast glucuronide is CHNOS, with a molecular weight of approximately 487.53 g/mol.
The primary chemical reactions involving O-Demethyl apremilast glucuronide include:
These reactions are catalyzed by specific enzymes:
The metabolic pathways are crucial for understanding how O-Demethyl apremilast glucuronide is formed and its subsequent pharmacokinetic properties .
These properties indicate that O-Demethyl apremilast glucuronide has low aqueous solubility but may exhibit moderate lipophilicity, influencing its absorption and distribution characteristics .
O-Demethyl apremilast glucuronide serves primarily as a biomarker for monitoring the pharmacokinetics of apremilast therapy rather than having direct therapeutic applications itself. Its measurement can provide insights into drug metabolism and help assess renal function impacts on drug clearance . Additionally, understanding its formation can assist in developing strategies to optimize dosing regimens for patients undergoing treatment with apremilast.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2